S-(4-Nitrobenzyl)-6-thioinosine S-(4-Nitrobenzyl)-6-thioinosine NBMPR is a purine nucleoside.
Brand Name: Vulcanchem
CAS No.: 38048-32-7
VCID: VC20776592
InChI: InChI=1S/C17H17N5O6S/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2
SMILES: C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-]
Molecular Formula: C17H17N5O6S
Molecular Weight: 419.4 g/mol

S-(4-Nitrobenzyl)-6-thioinosine

CAS No.: 38048-32-7

Cat. No.: VC20776592

Molecular Formula: C17H17N5O6S

Molecular Weight: 419.4 g/mol

* For research use only. Not for human or veterinary use.

S-(4-Nitrobenzyl)-6-thioinosine - 38048-32-7

Specification

Description NBMPR is a purine nucleoside.
CAS No. 38048-32-7
Molecular Formula C17H17N5O6S
Molecular Weight 419.4 g/mol
IUPAC Name 2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol
Standard InChI InChI=1S/C17H17N5O6S/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2
Standard InChI Key DYCJFJRCWPVDHY-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[N+](=O)[O-]
SMILES C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-]
Appearance Assay:≥98%A crystalline solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator